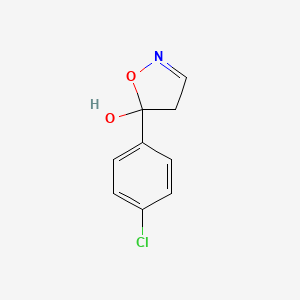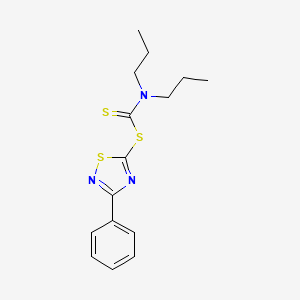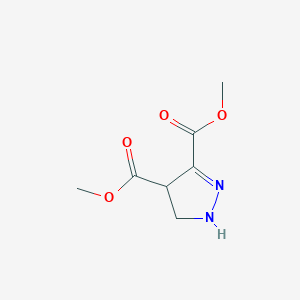
Dimethyl 4,5-dihydro-1h-pyrazole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process yields high purity and good yields of the desired product .
Chemical Reactions Analysis
Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazolidines, while reduction may result in ring cleavage .
Scientific Research Applications
Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of various therapeutic agents, including antidepressants, antihypertensive drugs, and anti-arrhythmic medications . In the field of material science, it is utilized as a fluorescent probe for the detection of metal ions such as silver . Additionally, it has applications in the textile industry as a fluorescent whitening agent .
Mechanism of Action
The mechanism of action of Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors . For instance, its interaction with certain enzymes can lead to the inhibition of specific biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate can be compared with other similar compounds such as 4,5-dimethyl-1H-pyrazole and 3,4-dimethylpyrazole . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
87387-81-3 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
dimethyl 4,5-dihydro-1H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h4,8H,3H2,1-2H3 |
InChI Key |
HDHXZOHSNQOFNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNN=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
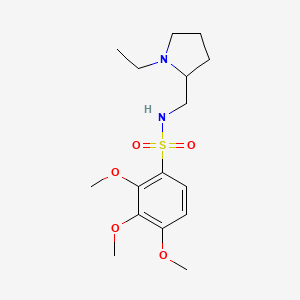
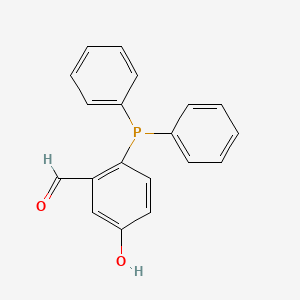
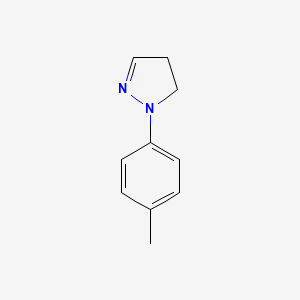

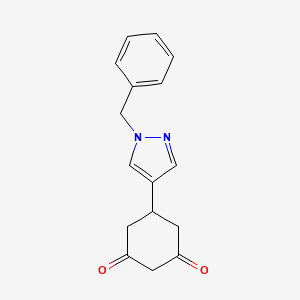
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)

![1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone](/img/structure/B15211328.png)
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
